9-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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Overview
Description
9-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound that features a benzene ring fused with an oxazepine ring.
Preparation Methods
The synthesis of 9-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminophenols with alkynones in the presence of a suitable catalyst. This reaction typically occurs in a solvent such as 1,4-dioxane at elevated temperatures (around 100°C) . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
9-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
9-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 9-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
9-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be compared with other similar compounds, such as:
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: Lacks the fluorine atom, which may result in different chemical and biological properties.
8-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Contains additional methyl groups, which can influence its reactivity and applications.
9-Bromo-6-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine:
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10FNO |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine |
InChI |
InChI=1S/C9H10FNO/c10-8-3-1-2-7-6-11-4-5-12-9(7)8/h1-3,11H,4-6H2 |
InChI Key |
YLZOLFBJUDFHNH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)C=CC=C2F |
Origin of Product |
United States |
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